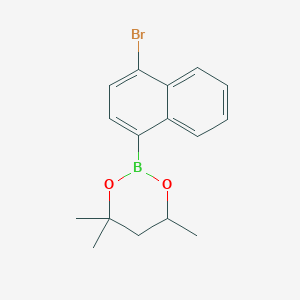![molecular formula C14H18BF3O3 B6321130 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096998-27-3](/img/structure/B6321130.png)
2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane, commonly known as 4-MTP-TMTD, is a boron-containing compound that has recently gained attention due to its potential applications in the field of scientific research. 4-MTP-TMTD is a new and promising reagent with a wide range of applications due to its unique structure and properties. It is a versatile compound that can be used in various fields such as organic synthesis, catalysis, and drug delivery.
Mécanisme D'action
The mechanism of action of 4-MTP-TMTD is not yet fully understood. However, it is believed to involve the formation of a boron-containing species that is capable of forming strong bonds with organic molecules. This species is then able to react with the organic molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MTP-TMTD have not been extensively studied. However, it has been shown to have some potential applications in the field of drug delivery. It has been demonstrated to be capable of delivering drugs to the target site with greater efficacy and minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
4-MTP-TMTD has several advantages for laboratory experiments. It is a versatile reagent that can be used in various fields such as organic synthesis, catalysis, and drug delivery. It is also relatively easy to synthesize and is relatively stable. However, it is important to note that the exact mechanism of action of 4-MTP-TMTD is still not fully understood, which limits its use in certain applications.
Orientations Futures
Future research should focus on further elucidating the mechanism of action of 4-MTP-TMTD and the biochemical and physiological effects of the compound. Additionally, further research should be conducted to explore the potential applications of 4-MTP-TMTD in drug delivery, organic synthesis, and catalysis. Furthermore, research should be conducted to explore the potential toxicity of 4-MTP-TMTD and to develop methods to reduce its toxicity. Finally, research should be conducted to explore the potential of 4-MTP-TMTD as a reagent for the synthesis of various organic compounds.
Méthodes De Synthèse
4-MTP-TMTD can be synthesized by a two-step process. The first step involves the condensation of 4-methoxy-2-(trifluoromethyl)phenol with trimethylsilyl triflate in the presence of a base. The second step involves the reaction of the resulting product with trimethylsilyl borate in the presence of a base to yield 4-MTP-TMTD.
Applications De Recherche Scientifique
4-MTP-TMTD has been used in various scientific research applications such as organic synthesis, catalysis, and drug delivery. In organic synthesis, 4-MTP-TMTD has been used as a reagent for the synthesis of various organic compounds. In catalysis, it has been used as a catalyst for the hydrolysis of esters and the synthesis of amines. In drug delivery, it has been used as a prodrug to deliver various drugs to the target site.
Propriétés
IUPAC Name |
2-[4-methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-9-8-13(2,3)21-15(20-9)12-6-5-10(19-4)7-11(12)14(16,17)18/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCNFUXSULPHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid, 97%](/img/structure/B6321078.png)
![[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid, 97%](/img/structure/B6321083.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321089.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321095.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321116.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321121.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321138.png)
![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321146.png)
